molecular formula C10H14OS B1429009 [4-(Propylsulfanyl)phenyl]methanol CAS No. 1342852-91-8

[4-(Propylsulfanyl)phenyl]methanol

Cat. No. B1429009
CAS RN: 1342852-91-8
M. Wt: 182.28 g/mol
InChI Key: RYWYOZGLMRKATO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “[4-(Propylsulfanyl)phenyl]methanol” is C10H14OS . It consists of a phenyl group (a benzene ring) attached to a sulfur atom via a propyl chain, and a methanol group attached to the phenyl group.


Physical And Chemical Properties Analysis

“[4-(Propylsulfanyl)phenyl]methanol” is a colorless and odorless liquid. It has a molecular weight of 182.29 g/mol . The compound is stored at room temperature and is in the form of an oil .

Scientific Research Applications

Enantioselective Epoxidation

[4-(Propylsulfanyl)phenyl]methanol has been utilized in the realm of organic synthesis, particularly in enantioselective epoxidation processes. For instance, derivatives of this compound, like (1R,3S,4S)-2-azanorbornyl-3-methanol, were synthesized and used as catalysts for the enantioselective epoxidation of α,β-enones. This process led to the production of corresponding epoxides with good yields and high enantioselectivities at room temperature (Lu et al., 2008).

Protecting Group in Peptoid Synthesis

Another application involves the use of similar compounds as protecting groups in synthetic chemistry. Tris(4-azidophenyl)methanol, a multifunctionalisable aryl azide closely related to [4-(Propylsulfanyl)phenyl]methanol, has been reported as a novel protecting group for thiols in peptoid synthesis. This compound offers the advantage of being cleavable under mild conditions through a Staudinger reduction. Additionally, it can be functionalized through copper-catalysed cycloaddition reactions, expanding its utility in materials chemistry (Qiu et al., 2023).

Solvatochromic Properties and Solvent Interactions

The structural derivatives of [4-(Propylsulfanyl)phenyl]methanol have been explored for their solvatochromic properties. Compounds like nitro-substituted 4-[(phenylmethylene)imino]phenolates exhibit solvatochromism, showing a reversal in color changes depending on the solvent. These compounds provide a deeper understanding of solvent-solute interactions and have potential applications as solvatochromic switches or probes for investigating preferential solvation in solvent mixtures (Nandi et al., 2012).

Mechanism of Action

The mechanism of action of “[4-(Propylsulfanyl)phenyl]methanol” is not specified in the search results. The mechanism of action usually refers to the specific biochemical interaction through which a substance produces its pharmacological effect, which might not be applicable for this compound as it’s primarily used in the scientific community for research purposes.

Safety and Hazards

“[4-(Propylsulfanyl)phenyl]methanol” is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is swallowed, comes into contact with skin, causes eye irritation, or is inhaled . Therefore, appropriate safety measures should be taken while handling this compound .

properties

IUPAC Name

(4-propylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWYOZGLMRKATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Propylsulfanyl)phenyl]methanol

CAS RN

1342852-91-8
Record name [4-(propylsulfanyl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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